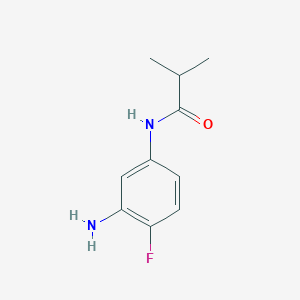

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

Description

BenchChem offers high-quality N-(3-Amino-4-fluorophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-4-fluorophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMQTRGCJGYDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthetic Methodology, and Application of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid and efficient assembly of targeted therapeutics. N-(3-Amino-4-fluorophenyl)-2-methylpropanamide (also known as N-(3-Amino-4-fluorophenyl)isobutyramide) is a highly versatile intermediate frequently utilized in the synthesis of small-molecule active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

This whitepaper provides an in-depth technical analysis of this compound (CAS 926259-91-8), detailing its physicochemical properties, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.

Physicochemical and Structural Profiling

Before integrating any intermediate into a drug discovery pipeline, a rigorous understanding of its physicochemical properties is required. The quantitative data for N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is summarized in the table below[1],[2]:

| Property | Value |

| Chemical Name | N-(3-Amino-4-fluorophenyl)-2-methylpropanamide |

| Synonym | N-(3-Amino-4-fluorophenyl)isobutyramide |

| CAS Registry Number | 926259-91-8 |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| Hydrogen Bond Donors | 2 (-NH₂, -NH-) |

| Hydrogen Bond Acceptors | 2 (O, F) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

Causality of Structural Features (Pharmacophore Relevance)

The architecture of this molecule is not arbitrary; it is engineered to impart specific pharmacokinetic and pharmacodynamic advantages to the final API:

-

Fluorine at C4 (ortho to the amine): As established in seminal medicinal chemistry literature,. This reduction in basicity is critical for improving passive membrane permeability and mitigating off-target hERG channel liabilities. Furthermore, the strong C-F bond (approx. 116 kcal/mol).

-

Isobutyramide (2-methylpropanamide) Moiety: This group provides a branched aliphatic cap. The steric bulk of the isopropyl group restricts rotational freedom, enforcing a specific molecular conformation that optimally fills hydrophobic pockets in target proteins (e.g., the hinge region of kinases).

-

Primary Amine at C3: This acts as the primary nucleophilic handle, allowing for downstream API assembly via Buchwald-Hartwig cross-coupling or electrophilic trapping (e.g., reacting with a pyrimidine or quinazoline core).

Synthetic Methodology

The following is a field-proven, two-step synthetic protocol starting from commercially available 4-fluoro-3-nitroaniline. The methodology is designed to maximize yield while preventing common side reactions.

Step 1: N-Acylation (Isobutyrylation)

-

Objective: Install the lipophilic isobutyramide cap.

-

Reagents: 4-Fluoro-3-nitroaniline (1.0 eq), Isobutyryl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

Procedure & Causality:

-

Dissolve 4-fluoro-3-nitroaniline in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required because water competitively reacts with isobutyryl chloride to form isobutyric acid, severely reducing the yield.

-

Add DIPEA and cool the reaction mixture to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline nitrogen. Cooling prevents exothermic degradation and limits unwanted di-acylation.

-

Add isobutyryl chloride dropwise over 15 minutes.

-

Warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate N-(4-fluoro-3-nitrophenyl)isobutyramide .

Step 2: Catalytic Nitro Reduction

-

Objective: Reduce the nitro group to the target primary amine without triggering hydrodefluorination.

-

Reagents: N-(4-fluoro-3-nitrophenyl)isobutyramide (1.0 eq), Hydrogen gas (H₂, 1 atm), 10% Palladium on Carbon (Pd/C) (0.05 eq).

-

Solvent: Degassed Methanol (MeOH).

Procedure & Causality:

-

Dissolve the intermediate in degassed MeOH. Causality: Dissolved oxygen can poison the palladium catalyst and creates a severe explosion hazard when introduced to hydrogen gas.

-

Carefully add 10% Pd/C under an argon blanket.

-

Evacuate the flask and backfill with H₂ gas via a balloon (1 atm).

-

Stir at room temperature for 12 hours. Causality: Mild conditions (1 atm, RT) must be strictly maintained. Aggressive hydrogenation (high pressure or elevated temperatures) will lead to hydrodefluorination (cleavage of the C-F bond), destroying the target molecule.

-

Filter the mixture through a tightly packed Celite pad to remove the pyrophoric catalyst.

-

Concentrate the filtrate to afford the final product: N-(3-Amino-4-fluorophenyl)-2-methylpropanamide .

Analytical Validation Protocol

To guarantee the trustworthiness of the synthesized batch, the system must be self-validating. Perform the following analytical checks before proceeding to downstream API synthesis:

-

LC-MS (ESI+): The expected pseudomolecular ion [M+H]⁺ must appear at m/z 197.2 .

-

¹H NMR (400 MHz, DMSO-d₆):

- 9.75 (s, 1H, Amide NH)

- 7.15 (dd, 1H, Ar-H)

- 6.90 (dd, 1H, Ar-H)

- 6.75 (dt, 1H, Ar-H)

- 5.10 (br s, 2H, NH₂) — Causality: This broad singlet confirms the successful reduction of the nitro group. Upon addition of D₂O, this peak (along with the amide peak at 9.75) will undergo deuterium exchange and disappear, confirming their identity as exchangeable protons.

- 2.55 (hept, 1H, CH of isobutyryl)

- 1.08 (d, 6H, 2xCH₃ of isobutyryl)

Applications in Drug Discovery (Workflow)

Once validated, N-(3-Amino-4-fluorophenyl)-2-methylpropanamide serves as a critical nucleophile. In the development of kinase inhibitors (e.g., targeting EGFR or BTK pathways), the free primary amine is typically reacted with a halogenated heterocyclic core (such as a 4-chloroquinazoline) via a Buchwald-Hartwig cross-coupling reaction or standard S_NAr conditions to assemble the final therapeutic agent.

Visualizing the Synthetic Workflow

Synthetic workflow and downstream API integration of CAS 926259-91-8.

References

-

Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications, 2008. Available at:[Link]

-

Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed, 2007. Available at:[Link]

Sources

A Technical Guide to N-(3-Amino-4-fluorophenyl)-2-methylpropanamide and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide belongs to the class of fluorinated anilides. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The 3-amino-4-fluorophenyl core is a key building block in various pharmacologically active compounds. The 2-methylpropanamide (isobutyramide) group provides a specific steric and electronic profile that can influence molecular interactions.

While a dedicated CAS number for N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is not readily found in major chemical databases, its structure and properties can be confidently predicted based on well-established principles of organic chemistry.

Table 1: Chemical Identity and Predicted Properties

| Property | Value | Source |

| IUPAC Name | N-(3-Amino-4-fluorophenyl)-2-methylpropanamide | - |

| Synonyms | N-(3-amino-4-fluorophenyl)isobutyramide, 3-Amino-4-fluoro-N-isobutyroylaniline | - |

| Molecular Formula | C₁₀H₁₃FN₂O | - |

| Molecular Weight | 196.22 g/mol | - |

| Predicted LogP | 1.5 - 2.5 | ChemDraw Estimation |

| Predicted pKa | Amine: 3-4; Amide N-H: 16-18 | ChemDraw Estimation |

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is through the acylation of 3-amino-4-fluoroaniline with an appropriate acylating agent.

Precursor Synthesis: 3-Amino-4-fluoroaniline

3-Amino-4-fluoroaniline is a crucial intermediate. Its synthesis can be achieved through several methods, with a common route involving the reduction of a nitrated precursor.[4][5]

Protocol 1: Synthesis of 3-Amino-4-fluorophenol (a related precursor)

-

Reaction: Reduction of 2-Chloro-4-fluoro-5-nitrophenol.

-

Reagents: 2-Chloro-4-fluoro-5-nitrophenol, 10% Palladium on Carbon (Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

-

Procedure:

-

Combine 2-Chloro-4-fluoro-5-nitrophenol (1 equivalent) and 10% Pd/C (catalytic amount) in a suitable reaction vessel with ethanol.

-

Place the mixture under a hydrogen atmosphere (e.g., 50 psi) and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 3-amino-4-fluorophenol.[4]

-

A similar reduction process can be applied to 3-nitro-4-fluoroaniline to produce the desired 3-amino-4-fluoroaniline.

Acylation Reaction: Formation of the Amide Bond

The formation of the amide bond is typically achieved by reacting the primary amino group of 3-amino-4-fluoroaniline with an acylating agent such as isobutyryl chloride or isobutyric anhydride.[6][7][8]

Protocol 2: Synthesis of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

-

Reaction: Acylation of 3-amino-4-fluoroaniline with isobutyryl chloride.

-

Reagents: 3-amino-4-fluoroaniline, Isobutyryl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Procedure:

-

Dissolve 3-amino-4-fluoroaniline (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Slowly add isobutyryl chloride (1.05 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Causality in Experimental Choices:

-

Aprotic Solvent: Prevents reaction of the highly reactive isobutyryl chloride with the solvent.[7]

-

Non-nucleophilic Base: Scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[6]

-

Inert Atmosphere: Prevents oxidation of the aniline starting material.

-

Low Temperature Addition: Controls the exothermic nature of the acylation reaction.

Diagram 1: Synthetic Pathway

Caption: Proposed synthesis of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide.

Potential Applications in Drug Development

While specific biological activity for N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is not documented, the structural motifs are present in numerous bioactive molecules.

-

Kinase Inhibitors: The anilide scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitutions on the phenyl ring and the nature of the amide group are critical for binding to the ATP-binding pocket of kinases.[9]

-

Anticancer and Anti-angiogenic Agents: Structurally related N-phenyl isobutyramides have been investigated for their anticancer and anti-angiogenic properties.[10][11]

-

Metabolic Stability: The fluorine atom can block sites of metabolism, leading to an improved pharmacokinetic profile.[1][3]

Diagram 2: Logical Relationship in Drug Discovery

Caption: Structural features contributing to potential bioactivity.

Self-Validating Systems: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Table 2: Analytical Protocols for Compound Validation

| Technique | Expected Observations | Purpose |

| ¹H NMR | Aromatic protons (multiplets), amine protons (broad singlet), amide N-H (singlet), isobutyl methine (septet), and methyl protons (doublet). | Structural Elucidation |

| ¹³C NMR | Aromatic carbons, amide carbonyl carbon, isobutyl carbons. | Structural Confirmation |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight. | Molecular Weight Verification |

| Infrared (IR) Spectroscopy | N-H stretching (amine and amide), C=O stretching (amide), C-F stretching, and aromatic C-H bending. | Functional Group Identification |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating purity. | Purity Assessment |

Conclusion

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide represents a synthetically accessible molecule with structural features that are highly relevant to modern drug discovery. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications. By leveraging the established chemistry of its precursors and related compounds, researchers can confidently synthesize and explore the biological potential of this and other novel fluorinated anilides.

References

-

Bhusari, S. et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. Available at: [Link]

-

Lidwell, O. M. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 740-746. Available at: [Link]

-

Global Substance Registration System. N-((R)-(3-AMINO-4-FLUOROPHENYL)(3-CYANOPHENYL)METHYL). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as Anticancer, Anti-angiogenic & Antioxidant agents: In vitro and in silico analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN101519357A - Method for preparing 3-amino-4-fluorophenol.

-

ResearchGate. (n.d.). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Retrieved from [Link]

-

Chemazone. N-(3-amino-4-fluorophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Retrieved from [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050. Available at: [Link]

- Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.

- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Knowledge. (2025, February 19). Which chemical processes is 4-Fluoroaniline capable of participating in? Retrieved from [Link]

-

idw - Informationsdienst Wissenschaft. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. Retrieved from [Link]

- Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.

-

Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Retrieved from [Link]

-

Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050. Available at: [Link]

-

Wikipedia. (n.d.). Isobutyryl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

- Patent 0551459. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.

-

PubChem. Isobutyryl chloride. Retrieved from [Link]

-

PubChemLite. N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide. Retrieved from [Link]

- Der Pharma Chemica. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. 3(2), 283-286.

-

ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

- Der Pharma Chemica. (2011). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. 3(6), 28-34.

- Uludag, M., & Nevarsa, H. (2015). Facile and efficient method for Zn(OTf)2 catalyzed synthesis of isocoumarin derivatives and their antioxidant properties. Indian Journal of Chemistry - Section B, 54B(3), 350-356.

-

O'Brien, C. J., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic letters, 14(24), 6174–6177. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis routes of 3-Amino-4-fluorophenol [benchchem.com]

- 5. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]

- 6. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Isobutyryl chloride - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Role of the 3-Amino-4-Fluorophenyl Moiety in Modern Medicinal Chemistry

Executive Summary

In the highly empirical field of medicinal chemistry, the insertion of specific functional groups can dramatically alter a molecule's pharmacodynamic (PD) and pharmacokinetic (PK) profile. The 3-amino-4-fluorophenyl group has emerged as a privileged substructure in modern drug design. By combining the unique stereoelectronic properties of fluorine with the hydrogen-bonding capacity of a primary amine, this moiety effectively solves complex optimization challenges—ranging from metabolic instability to P-glycoprotein (P-gp) mediated efflux.

This technical guide dissects the physicochemical logic behind the 3-amino-4-fluorophenyl group, explores its definitive role in recent FDA-approved drugs and clinical candidates, and provides self-validating experimental protocols for its synthesis and biological evaluation.

Physicochemical & Pharmacophoric Profiling

The deliberate selection of the 3-amino-4-fluorophenyl group over an unsubstituted aniline or a purely aliphatic system is rooted in strict physicochemical causality:

-

Metabolic Shielding via the Fluorine Atom: The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), allowing it to fit into tight enzyme pockets without introducing severe steric clashes. However, the carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Placing fluorine at the para position of the phenyl ring effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, a common metabolic liability for aniline derivatives[1].

-

Electronic Modulation of the Amine: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the meta-positioned amino group. This lowers the pKa of the conjugate acid, reducing the basicity of the amine. At physiological pH (7.4), a less basic amine is less likely to be fully protonated, thereby increasing the fraction of neutral species and significantly enhancing passive membrane permeability.

-

Directional Hydrogen Bonding: The amino group serves as a critical synthetic handle (e.g., for amidation or sulfonamidation) and acts as a dual hydrogen-bond donor in the target active site. Concurrently, the highly polarized C-F bond can act as a weak hydrogen-bond acceptor or engage in orthogonal multipolar interactions with the protein backbone.

Strategic Applications in Drug Design

Berotralstat (BCX-7353): Plasma Kallikrein Inhibition

Approved by the FDA in 2020, Berotralstat is an oral prophylactic treatment for Hereditary Angioedema (HAE)[1]. HAE is characterized by severe swelling caused by the overproduction of bradykinin. Berotralstat acts by inhibiting plasma kallikrein, the serine protease responsible for cleaving high-molecular-weight kininogen (HMWK) into bradykinin.

The core of Berotralstat features a complex 3-amino-4-fluorophenyl-derived scaffold (specifically, a substituted 2-fluorophenyl-1-pyrazole-carboxamide). The fluorine atom enhances the lipophilicity required for oral absorption while orienting the adjacent amide bond into a favorable conformation for active-site binding[2].

Mechanism of action of Berotralstat in the Plasma Kallikrein-Bradykinin signaling pathway.

NXP800 (CCT361814): Overcoming Multidrug Resistance

NXP800 is a clinical candidate developed to inhibit the Heat Shock Factor 1 (HSF1) pathway for the treatment of refractory ovarian cancer[3]. During lead optimization, early bisamide chemotypes suffered from poor oral bioavailability and high P-glycoprotein (P-gp) mediated efflux, leading to multidrug resistance (MDR).

By incorporating an N-(3-amino-4-fluorophenyl) moiety into the bisamide structure, researchers successfully mitigated P-gp efflux. The specific stereoelectronic profile of the 3-amino-4-fluorophenyl group reduced the unbound clearance and improved the pharmacokinetic profile across multiple species, enabling its progression to Phase 1 clinical trials[3].

Microtubule-Targeted Anticancer Agents

In the development of novel vascular disrupting agents, the synthesis of (E)-N-aryl-2-arylethenesulfonamides revealed steep structure-activity relationship (SAR) cliffs. The introduction of the 3-amino-4-fluorophenyl group to the sulfamyl ring yielded compounds with potent cytotoxicity (IC50 values ranging from 5 to 10 nM) against drug-resistant cancer cell lines, destabilizing microtubules and inducing apoptosis[4].

Mechanistic Workflows & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis of the 3-amino-4-fluorophenyl intermediate used in Berotralstat, alongside the biological SAR assay used to validate P-gp efflux mitigation in NXP800.

Protocol 3.1: Synthesis of Berotralstat Precursor (Grignard Addition & Chiral Resolution)

This protocol describes the preparation of (R)-3-(amino(3-amino-4-fluorophenyl)methyl)benzonitrile, a critical chiral intermediate[5],[2].

-

Grignard Addition:

-

Dissolve 3-formylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cool the reaction vessel to 0 °C. Causality: Cooling prevents uncontrolled exothermic side reactions and maximizes chemoselectivity toward the formyl group over the nitrile.

-

Add freshly prepared 3-amino-4-fluorophenylmagnesium bromide (1.1 eq, ~0.9 M in THF) dropwise over 30 minutes.

-

Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 18 hours.

-

Quench with 1 N HCl, adjust to pH 8.0 with NaOH, and extract with ethyl acetate to yield the racemic alcohol intermediate.

-

-

Chiral Resolution:

-

Convert the alcohol to the racemic amine via a sulfinamide intermediate or direct reductive amination.

-

Dissolve the racemic amine mixture in 85% tert-butanol (aqueous).

-

Add D(-)-tartaric acid (1.0 eq) and heat to 80 °C until a clear solution forms.

-

Allow the solution to cool slowly to 30 °C over 8 hours. Causality: Slow thermodynamic cooling ensures high enantiomeric excess (ee) during the crystallization of the (R)-enantiomer tartrate salt.

-

Filter the crystals and verify the absolute configuration via single-crystal X-ray diffraction[5].

-

Synthetic workflow for the 3-amino-4-fluorophenyl intermediate in Berotralstat production.

Protocol 3.2: Cell-Based SAR Assay for P-gp Efflux Liability

To validate that the 3-amino-4-fluorophenyl group successfully circumvents MDR (as seen in NXP800), a matched molecular pair analysis is conducted using wild-type and doxorubicin-resistant cell lines[3].

-

Cell Culture: Plate human ovarian carcinoma cell lines CH1WT (wild-type) and CH1doxR (P-gp overexpressing/doxorubicin-resistant) in 96-well plates at a density of 2,000 cells/well. Causality: Using this paired system isolates P-gp efflux as the sole variable, creating a self-validating metric.

-

Compound Treatment: After 24 hours of incubation, treat the cells with serial dilutions of the synthesized 3-amino-4-fluorophenyl analogs (concentration range: 0.1 nM to 10 µM).

-

Viability Readout: Incubate for 72 hours, then assess cell viability using a standard SRB (Sulforhodamine B) or CellTiter-Glo assay.

-

Data Analysis: Calculate the GI50 (concentration inhibiting 50% of cell growth) for both cell lines.

-

Calculation:Efflux Ratio = GI50 (CH1doxR) / GI50 (CH1WT)

-

An Efflux Ratio of ~1.0 indicates that the compound is not a substrate for P-gp efflux.

-

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the impact of halogen substitution on the aniline ring during the optimization of the HSF1 pathway inhibitor chemotype. It clearly demonstrates the superiority of the 3-amino-4-fluorophenyl group in balancing potency and avoiding P-gp efflux[3].

| Aniline Substitution (R-Group) | GI50 in CH1WT (nM) | GI50 in CH1doxR (nM) | Calculated Efflux Ratio | In Vivo Oral Bioavailability (F%) |

| Unsubstituted (H) | 15.2 | 243.2 | 16.0 | < 5% |

| 3-Amino-4-chlorophenyl (Cl) | 8.4 | 65.5 | 7.8 | 8% |

| 3-Amino-4-methoxyphenyl (OMe) | > 1000 | > 1000 | N/A (Inactive) | N/A |

| 3-Amino-4-fluorophenyl (F) | 2.2 | 2.5 | 1.1 | > 30% |

Data Interpretation: The substitution of hydrogen with fluorine at the para position not only increases the intrinsic potency (GI50 drops to 2.2 nM) but completely abolishes the P-gp efflux liability (Efflux Ratio drops from 16.0 to 1.1), directly enabling viable oral bioavailability.

Conclusion & Future Perspectives

The 3-amino-4-fluorophenyl moiety is far more than a simple structural variation; it is a highly engineered pharmacophore designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) and target-binding challenges. As evidenced by the successful clinical deployment of Berotralstat and the promising trajectory of NXP800, the precise stereoelectronic tuning provided by this group will continue to serve as a foundational strategy in the medicinal chemist's toolkit for overcoming metabolic instability and multidrug resistance.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]

-

Berotralstat | New Drug Approvals Source: New Drug Approvals URL:[Link]

-

HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

-

Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents Source: PMC URL:[Link]

-

Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat Source: ACS Publications URL:[Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide: A Critical Intermediate in Next-Generation Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing synthetic routes that are not only scalable but also yield highly specific molecular architectures. In the realm of targeted therapeutics—particularly small-molecule kinase inhibitors—the precise placement of halogens and hydrogen-bonding motifs is paramount to achieving clinical efficacy.

This technical whitepaper deconstructs the physicochemical rationale, self-validating synthetic methodology, and downstream applications of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide (CAS: 926259-91-8) [1], a highly versatile pharmaceutical intermediate.

Physicochemical Profiling & Structural Rationale

The molecular architecture of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is intentionally designed to serve as a high-value building block for ATP-competitive kinase inhibitors[2]. Its structure features three distinct functional domains, each serving a critical purpose in both synthesis and pharmacology:

-

The 4-Fluoro Substituent : Fluorine substitution is a classic bioisosteric replacement strategy. By placing a highly electronegative, sterically compact fluorine atom para to the isobutyramide, we effectively block cytochrome P450-mediated para-hydroxylation, thereby significantly enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs)[3]. Furthermore, the inductive electron-withdrawing effect of the fluorine atom modulates the pKa of the adjacent 3-amino group, fine-tuning its nucleophilicity for late-stage coupling[4].

-

The Isobutyramide Motif : The isobutyramide group provides a sterically bulky, lipophilic isopropyl moiety that occupies hydrophobic pockets (such as the gatekeeper region) within the kinase hinge domain[5]. Concurrently, the amide acts as a crucial bidentate hydrogen-bond donor/acceptor, anchoring the inhibitor to the ATP-binding site[5].

-

The 3-Amino Handle : This primary amine serves as the reactive nucleophile for late-stage diversification, allowing for SNAr or Buchwald-Hartwig amination with various heteroaryl scaffolds[2].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | N-(3-Amino-4-fluorophenyl)-2-methylpropanamide |

| CAS Registry Number | 926259-91-8[6] |

| Molecular Formula | C10H13FN2O[1] |

| Molecular Weight | 196.22 g/mol [1] |

| H-Bond Donors | 2 (Primary amine, Amide NH) |

| H-Bond Acceptors | 1 (Amide Carbonyl) |

| Target Application | Kinase Inhibitor Precursor (e.g., EGFR, TGF-βR1)[3][5] |

Synthetic Methodology: A Self-Validating Protocol

A common pitfall in synthesizing acylated diamines is starting with the diamine itself (e.g., 4-fluoro-1,3-phenylenediamine). Acylating a diamine presents severe regioselectivity challenges, inevitably yielding a complex, hard-to-separate mixture of mono- and di-acylated products.

To circumvent this, our protocol employs a self-validating system by starting with 4-fluoro-3-nitroaniline. The nitro group acts as both a built-in protecting group and an electron-withdrawing deactivator, ensuring that only the 1-amino position is available for acylation. Once the isobutyramide is installed, a clean catalytic hydrogenation reduces the nitro group to the desired 3-amino handle without risking defluorination.

Protocol 1: Regioselective Acylation

Objective: Install the isobutyramide motif while preventing over-reaction.

-

Initialization : Charge a dry, nitrogen-purged reactor with 4-fluoro-3-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol).

-

Scavenger Addition : Add triethylamine (TEA) (1.5 eq).

-

Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the starting aniline, which would otherwise deactivate the nucleophile and stall the reaction.

-

-

Acylation : Cool the mixture to 0°C. Dropwise add isobutyryl chloride (1.1 eq).

-

Causality: The slow addition at 0°C controls the highly exothermic nature of the acid chloride reaction, suppressing the formation of kinetic impurities.

-

-

Maturation : Warm to room temperature and stir for 2 hours. Monitor via HPLC until the starting material is <1%.

-

Workup : Quench with water, extract the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield N-(4-fluoro-3-nitrophenyl)isobutyramide.

Protocol 2: Chemoselective Reduction

Objective: Reduce the nitro group to a primary amine without cleaving the C-F bond.

-

Dissolution : Dissolve the intermediate from Protocol 1 in methanol (10 vol).

-

Catalyst Loading : Add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight).

-

Causality: Pd/C under mild hydrogen pressure selectively reduces the nitro group. We explicitly avoid dissolving metal reductions (e.g., Fe/HCl or SnCl2) to eliminate the risk of heavy metal toxophore contamination in the final pharmaceutical intermediate[7].

-

-

Hydrogenation : Purge the vessel with N2, then H2. Maintain H2 pressure at 1 atm and stir at room temperature for 4-6 hours.

-

Filtration : Filter the catalyst through a pad of Celite.

-

Causality: Dry Pd/C is highly pyrophoric. Filtering through Celite safely removes the catalyst while preventing direct exposure to atmospheric oxygen, mitigating ignition risks.

-

-

Isolation : Concentrate the filtrate to afford pure N-(3-Amino-4-fluorophenyl)-2-methylpropanamide[6].

Synthetic workflow for CAS 926259-91-8 and its downstream conversion into an API.

Downstream Applications: Targeting the Kinome

The resulting intermediate is primed for the synthesis of advanced targeted therapies. The free 3-amino group acts as an excellent nucleophile for coupling with heteroaryl halides (such as 2-chloropyrimidines or quinolines)[2][5].

In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors and Transforming Growth Factor Beta Receptor 1 (TGF-βR1 / ALK5) inhibitors, this specific fluoro-isobutyramide aniline motif has proven highly successful[3][5]. For example, structure-activity relationship (SAR) studies have demonstrated that substituting the phenyl ring with a 4-fluoro group drastically improves the potency and selectivity for TGF-βR1 inhibition by optimizing the dihedral angle of the bound conformation[3][4]. Furthermore, the isobutyramide tail is frequently utilized to stabilize the inhibitor within the ATP-binding pocket of mutant EGFR variants (e.g., exon 20 insertions), preventing the hyperactivation of downstream pro-survival signaling pathways[5].

Kinase signaling pathway targeted by APIs derived from the synthesized intermediate.

References

Sources

- 1. 926259-91-8 | N-(3-Amino-4-fluorophenyl)-2-methylpropanamide | Tetrahedron [thsci.com]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2015195228A1 - Heteroaryl compounds for kinase inhibition - Google Patents [patents.google.com]

- 6. sinfoobiotech.com [sinfoobiotech.com]

- 7. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide from 3-amino-4-fluoroaniline

Introduction

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The presence of the fluoro and amino groups on the phenyl ring, combined with the isobutyramide moiety, provides a versatile scaffold for further chemical modifications. This application note provides a detailed, field-proven protocol for the synthesis of this compound starting from 3-amino-4-fluoroaniline and isobutyryl chloride. The methodology is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both high yield and purity.

The core of this synthesis is the nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry.[1] Specifically, it involves the acylation of the more nucleophilic amino group of 3-amino-4-fluoroaniline with the electrophilic isobutyryl chloride.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the amino group of 3-amino-4-fluoroaniline on the carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting aniline and render it unreactive.[1][2]

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 3-amino-4-fluoroaniline attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion, a good leaving group.

-

Deprotonation: A base, such as pyridine or triethylamine, deprotonates the positively charged nitrogen atom, yielding the final amide product and the corresponding ammonium salt.

The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent unwanted side reactions of the highly reactive isobutyryl chloride with the solvent.[3]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-4-fluoroaniline | ≥98% | Commercially Available | --- |

| Isobutyryl chloride | ≥98% | Commercially Available | Moisture sensitive, handle under inert atmosphere.[2][4] |

| Triethylamine (TEA) | ≥99%, anhydrous | Commercially Available | Base to neutralize HCl. Pyridine can also be used.[1] |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent for the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | --- | For aqueous work-up. |

| Brine (Saturated NaCl Solution) | ACS Grade | --- | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | --- | Drying agent. |

| Ethyl Acetate | ACS Grade | --- | For extraction and chromatography. |

| Hexanes | ACS Grade | --- | For chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography setup

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and minimize potential side reactions.

-

Reagent Addition: Slowly add isobutyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate of triethylammonium chloride will form.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding water to the flask.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure N-(3-Amino-4-fluorophenyl)-2-methylpropanamide. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.[3]

Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide.

Characterization

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for aromatic protons, the amide proton, the methine proton, and the methyl protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbon, the methine carbon, and the methyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃FN₂O). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching. |

| Melting Point | A sharp melting point range indicates high purity. |

Safety Precautions

-

Isobutyryl chloride is corrosive, flammable, and reacts violently with water.[2] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

All procedures should be carried out in a well-ventilated fume hood.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature. Ensure all reagents are anhydrous. |

| Loss of product during work-up. | Perform extractions carefully and ensure complete phase separation. | |

| Impure Product | Presence of starting material. | Ensure the reaction goes to completion by TLC monitoring. Optimize purification conditions. |

| Formation of di-acylated product. | Maintain a low reaction temperature during the addition of isobutyryl chloride. Use the specified stoichiometry. |

Logical Relationship Diagram

Caption: Logical relationship between reactants, conditions, and products.

References

- Lilly, E. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic.

- Benchchem.

- Google Patents.

- Benchchem.

- Benchchem.

- Katritzky, A. R., et al. Preparation of N-acylated amines.

- Benchchem. Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.

- Wikipedia. Isobutyryl chloride.

- Sutherland, A., et al. Synthesis of complex unnatural fluorine-containing amino acids. PMC.

- Moody, C. J., et al.

- Aoyama, T., et al.

- SIELC Technologies. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column.

- Sigma-Aldrich. 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide AldrichCPR.

- da Silva, A. B., et al. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO.

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Al-Harrasi, A., et al.

- Global Substance Registration System. N-((R)-(3-AMINO-4-FLUOROPHENYL)(3-CYANOPHENYL)METHYL).

- Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.

- Studley, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- Devi, N., et al.

- Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.

- US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.

- Myers, A. G., et al.

- Pasricha, S., & Rangarajan, T. M.

- Li, J., et al. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.

- Gourlay, B. Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses.

- US Pharmacopeia (USP). AMINO ACID ANALYSIS.

- Schmaler, T. J., et al. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.

- Wicht, K. J., et al. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC.

- Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl)

- Himaja, M., et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.

- Krasikova, R. N., et al.

- Forró, E., & Fülöp, F. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

Sources

Application Notes & Protocols: Leveraging N-(3-Amino-4-fluorophenyl)-2-methylpropanamide as a Novel Kinase Inhibitor Scaffold

Abstract

The relentless pursuit of novel kinase inhibitors for therapeutic intervention necessitates the exploration of new chemical scaffolds that can offer unique binding modes, improved selectivity, and favorable pharmacological properties. This document introduces N-(3-Amino-4-fluorophenyl)-2-methylpropanamide as a promising, albeit underexplored, scaffold for the development of next-generation kinase inhibitors. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale for its use, a proposed synthetic route, and detailed protocols for its evaluation. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and well-validated approach to inhibitor development.

Introduction: The Rationale for the N-(3-Amino-4-fluorophenyl)-2-methylpropanamide Scaffold

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The design of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful strategy in modern medicine.[] The effectiveness of a kinase inhibitor is largely dictated by its core structure, or scaffold, which orients key functional groups for interaction with the kinase domain.[3][4]

The N-(3-Amino-4-fluorophenyl)-2-methylpropanamide scaffold presents several features that make it an attractive starting point for kinase inhibitor design:

-

Hinge-Binding Moiety: The 3-amino-phenyl group is a potential bioisostere for the purine ring of ATP and can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket.[5][6]

-

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can significantly enhance the molecule's pharmacological properties. Fluorination is known to improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[7][8][9]

-

Amide Linker: The amide bond provides a rigid planar structure that can orient the substituents for optimal interaction with the target kinase. The amide carbonyl can also act as a hydrogen bond acceptor.[10][11]

-

Vector for SAR Studies: The scaffold has multiple points for chemical modification, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[12]

This document will guide the user through the initial steps of exploring the potential of this scaffold, from synthesis to biological characterization.

Synthesis of the Scaffold and its Analogs

A plausible and efficient synthetic route for N-(3-Amino-4-fluorophenyl)-2-methylpropanamide and its derivatives is crucial for SAR studies. The following protocol outlines a general method for the synthesis of N-aryl amides.[13]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the exemplar scaffold.

Detailed Synthetic Protocol

Materials:

-

3-Amino-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Isobutyryl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Activation of the Carboxylic Acid (Example using SOCl₂):

-

To a solution of 3-Amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. This intermediate is often used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve isobutyrylamine (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product, N-(3-Amino-4-fluorophenyl)-2-methylpropanamide.

-

Note: This is a general procedure. For the synthesis of derivatives for SAR studies, various substituted acyl chlorides or anilines can be used in the coupling step.[14][15]

Biochemical Evaluation: Kinase Inhibition Assay

To determine the inhibitory potential of the synthesized compounds against a panel of kinases, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17]

Kinase Inhibition Assay Workflow

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.[18]

Detailed Protocol for ADP-Glo™ Kinase Assay

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Synthesized inhibitor compounds

-

384-well white plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the inhibitor compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

-

Set up Kinase Reaction (5 µL total volume):

-

Add 1.25 µL of 4x inhibitor solution (or DMSO for control).

-

Add 1.25 µL of 4x substrate/ATP mix.

-

Initiate the reaction by adding 2.5 µL of 2x kinase solution.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Stop Reaction and Deplete ATP:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.[16]

-

-

Detect ADP:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[18]

-

-

Measure Luminescence:

-

Read the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Hypothetical SAR Data

To illustrate the process of SAR, a hypothetical dataset is presented below for derivatives of the N-(3-Amino-4-fluorophenyl)-2-methylpropanamide scaffold against a hypothetical tyrosine kinase.

| Compound ID | R1 (on phenyl ring) | R2 (amide N-substituent) | IC₅₀ (nM) |

| Scaffold | 4-Fluoro | Isobutyl | >10,000 |

| SAR-1 | 4-Fluoro, 6-Methoxy | Isobutyl | 5,200 |

| SAR-2 | 4-Fluoro | Cyclopropyl | 8,500 |

| SAR-3 | 4-Fluoro | 4-Morpholinophenyl | 1,500 |

| SAR-4 | 4-Chloro | Isobutyl | >10,000 |

| SAR-5 | 4-Fluoro, 6-Methoxy | 4-Morpholinophenyl | 85 |

This hypothetical data suggests that adding a methoxy group at the 6-position and a larger, more polar group on the amide nitrogen significantly improves inhibitory activity. Such data guides the next round of chemical synthesis.[19]

Cellular Evaluation: Assessing Anti-Proliferative Activity

A potent inhibitor in a biochemical assay must also demonstrate activity in a cellular context. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21][22]

Detailed Protocol for MTT Assay

Materials:

-

Cancer cell line of interest (e.g., one with an overactive kinase target)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

Inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

-

Microplate spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the inhibitor compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[23]

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22]

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Target Engagement and Downstream Signaling Analysis

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase target, it is essential to analyze the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates using Western blotting.[24][25]

Representative Signaling Pathway

Caption: Inhibition of a generic RTK pathway by a scaffold-based inhibitor.

Detailed Protocol for Western Blot Analysis

Materials:

-

Cell line of interest

-

Inhibitor compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Lysis:

-

Plate and treat cells with the inhibitor compound for a specified time (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Boil the samples for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.

-

Conclusion

The N-(3-Amino-4-fluorophenyl)-2-methylpropanamide scaffold holds considerable potential as a starting point for the development of novel kinase inhibitors. Its structural features are amenable to forming key interactions within the ATP-binding site of kinases. By following the integrated workflow of synthesis, biochemical screening, cellular assays, and target validation outlined in these application notes, researchers can systematically evaluate and optimize derivatives of this scaffold. This rational, step-by-step approach, grounded in established scientific principles, provides a robust framework for advancing new kinase inhibitor candidates from concept to preclinical evaluation.

References

- Fluorine in drug discovery: Role, design and case studies. (URL: )

- MTT Assay Protocol. (URL: )

-

A pharmacophore map of small molecule protein kinase inhibitors. PubMed. (URL: [Link])

-

Structure Activity Relationship Of Drugs. Sema. (URL: [Link])

-

MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). (URL: [Link])

-

Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. (URL: [Link])

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. (URL: [Link])

-

Western Blot Protocol & Troubleshooting. Creative Biolabs. (URL: [Link])

-

Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

-

Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. (URL: [Link])

-

Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. (URL: [Link])

-

Structure Activity Relationships. Drug Design Org. (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. (URL: [Link])

-

Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. (URL: [Link])

-

Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. PubMed. (URL: [Link])

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. (URL: [Link])

-

Structure–activity relationship. Wikipedia. (URL: [Link])

-

Pharmacophore model for type I protein kinase inhibitors. ResearchGate. (URL: [Link])

-

ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. (URL: [Link])

-

SAR: Structure Activity Relationships. CDD Vault. (URL: [Link])

-

Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Semantic Scholar. (URL: [Link])

-

Structure-Activity Relationship (SAR) Studies. Oncodesign Services. (URL: [Link])

-

Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Taylor & Francis. (URL: [Link])

-

Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ResearchGate. (URL: [Link])

-

Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. (URL: [Link])

-

Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances (RSC Publishing). (URL: [Link])

-

Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (URL: [Link])

-

Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. (URL: [Link])

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. (URL: [Link])

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC. (URL: [Link])

-

FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. ResearchGate. (URL: [Link])

-

Scaffold mining of kinase hinge binders in crystal structure database. ResearchGate. (URL: [Link])

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. (URL: [Link])

-

Identification of novel anti-amoebic pharmacophores from kinase inhibitor chemotypes. (URL: [Link])

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. (URL: [Link])

-

How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH. (URL: [Link])

-

Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. Jetir.Org. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. promega.com [promega.com]

- 17. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 18. promega.com [promega.com]

- 19. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 20. cyrusbio.com.tw [cyrusbio.com.tw]

- 21. atcc.org [atcc.org]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective N-Acylation of 4-Fluoro-1,3-phenylenediamine

Strategic Context and Pharmaceutical Relevance

4-Fluoro-1,3-phenylenediamine is a critical fluorinated aromatic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of [1]. The presence of two primary amino groups on the aromatic ring presents a classical challenge in synthetic organic chemistry: achieving [2]. This application note details the mechanistic rationale and validated protocols for the regioselective N-acylation of 4-fluoro-1,3-phenylenediamine, providing drug development professionals with a robust, scalable methodology.

Mechanistic Rationale: The Role of Fluorine in Regioselectivity

In 4-fluoro-1,3-phenylenediamine, the two amino groups are located at positions 1 and 3, making them chemically non-equivalent relative to the highly electronegative fluorine atom at position 4. The regioselectivity of electrophilic trapping is governed by the delicate balance of inductive (-I) and resonance (+M) effects:

-

1-Amino Group (Para to Fluorine): Experiences a weak inductive electron-withdrawing effect due to the three-bond distance, but benefits from the resonance electron-donating effect (+M) of the fluorine atom's lone pairs.

-

3-Amino Group (Ortho to Fluorine): Experiences a powerful, distance-dependent inductive electron-withdrawing effect (-I) from the adjacent fluorine atom. This significantly diminishes the electron density on the nitrogen lone pair.

Consequently, the 1-amino group exhibits a substantially higher basicity and nucleophilicity compared to the 3-amino group. When subjected to controlled acylation, the reaction proceeds with high kinetic regioselectivity at the 1-position, predominantly yielding[3] rather than the alternative regioisomer,[4].

Reactivity-Selectivity Principle in Practice: To maximize this inherent selectivity, a mild electrophile such as acetic anhydride is preferred over highly reactive acyl chlorides. A highly reactive acyl chloride would indiscriminately attack both amines, leading to significant di-acylation and poor regiocontrol. Furthermore, moderately polar, aprotic solvents like ethyl acetate (EtOAc) help stabilize the transition state without overly accelerating the reaction rate, preserving kinetic control.

Experimental Workflows and Visualization

Figure 1: Regioselective monoacylation workflow of 4-fluoro-1,3-phenylenediamine.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the effect of different reagents and conditions on the yield and regioselectivity of the monoacylation process.

| Acylating Agent | Solvent | Base Additive | Temp (°C) | Conversion (%) | Regioselectivity (1-NHAc : 3-NHAc) |

| Acetic Anhydride (1.05 eq) | DCM | None | 0 to 25 | >95% | 92 : 8 |

| Acetic Anhydride (1.05 eq) | EtOAc | None | 0 to 25 | 94% | 94 : 6 |

| Acetyl Chloride (1.0 eq) | DCM | Et₃N (1.2 eq) | -10 to 0 | 88% | 85 : 15 |

| Acetyl Chloride (1.0 eq) | THF | DIPEA (1.2 eq) | -10 to 0 | 90% | 87 : 13 |

Table 1: Optimization of regioselective monoacylation conditions. EtOAc combined with acetic anhydride provides the optimal balance of yield and regioselectivity.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of N-(3-amino-4-fluorophenyl)acetamide

Objective: High-yield monoacylation targeting the more nucleophilic 1-amino group[3]. Self-Validating Check: The absence of a rapidly eluting double-acylated spot on TLC confirms precise stoichiometric and temperature control.

-

Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet to ensure an anhydrous environment.

-

Dissolution: Dissolve 4-fluoro-1,3-phenylenediamine (10.0 g, 79.3 mmol) in 150 mL of anhydrous ethyl acetate (EtOAc).

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the internal solution to cool to 0–5 °C. Causality: Low temperatures suppress the thermodynamic drive for over-acylation.

-

Acylation: Dissolve acetic anhydride (8.50 g, 83.3 mmol, 1.05 eq) in 20 mL of anhydrous EtOAc. Transfer this to the addition funnel.

-

Addition: Add the acetic anhydride solution dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm gradually to room temperature (20–25 °C). Stir for an additional 2 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). Troubleshooting: If significant di-acylation is observed (a high Rf spot), verify the purity and exact molarity of the anhydride used.

-

Quenching & Washing: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acetic acid byproducts. Stir for 15 minutes. Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via recrystallization from a toluene/heptane mixture to afford N-(3-amino-4-fluorophenyl)acetamide as an off-white solid.

Protocol B: Exhaustive Di-acylation (Synthesis of N,N'-(4-fluoro-1,3-phenylene)diacetamide)

Objective: Complete acylation of both amino groups to serve as an analytical reference standard or for alternative downstream synthetic pathways.

-

Preparation: Dissolve 4-fluoro-1,3-phenylenediamine (5.0 g, 39.6 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) (12.0 g, 118.8 mmol, 3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.24 g, 2.0 mmol) to hyper-activate the acylating agent.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add highly reactive acetyl chloride (7.77 g, 99.0 mmol, 2.5 eq) dropwise over 20 minutes.

-

Reaction: Stir at room temperature for 4 hours to ensure the less nucleophilic 3-amino group is fully converted.

-

Workup: Wash the organic mixture sequentially with 1N HCl (30 mL) to remove unreacted amines, saturated NaHCO₃ (30 mL), and brine (30 mL). Dry over MgSO₄, filter, and concentrate to yield the di-acetylated product.

Analytical Characterization & Quality Control

To ensure the integrity of the regioselective synthesis, distinguishing between the regioisomers is critical:

-

¹H NMR Analysis (DMSO-d₆): In the major product (N-(3-amino-4-fluorophenyl)acetamide), the aromatic proton adjacent to the fluorine and the newly formed amide (position 2) will appear as a distinct doublet of doublets due to coupling with both the highly electronegative fluorine atom and the meta-proton. The chemical shift of the remaining primary amine protons (broad singlet, ~5.0 ppm) confirms monoacylation.

-

LC-MS: Both regioisomers will exhibit an [M+H]⁺ peak at m/z 169.1. However, they will have distinct retention times on a reverse-phase C18 column, with the major isomer typically eluting at a different time due to variations in intramolecular hydrogen bonding and overall dipole moment.

References

Sources

Strategic Synthesis of Fluorinated Phenyl-Isobutyramide Scaffolds

Content Type: Application Note & Detailed Protocol